molecular formula C18H15F3N4OS B2929189 N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-2-carboxamide CAS No. 2309310-99-2

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2929189
CAS No.: 2309310-99-2
M. Wt: 392.4
InChI Key: CULMCNAQCFHCRO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrrolidine ring, a benzo[d]thiazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The trifluoromethyl group on the pyridine ring would likely make this part of the molecule quite electron-deficient, while the nitrogen in the pyrrolidine ring and the sulfur in the benzo[d]thiazole ring would likely make these parts of the molecule more electron-rich .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. For example, the pyridine ring could undergo electrophilic aromatic substitution, the pyrrolidine ring could undergo reactions at the nitrogen, and the benzo[d]thiazole ring could undergo reactions at the sulfur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group might make the compound more lipophilic, while the presence of the nitrogen and sulfur atoms might make the compound more polar .

Scientific Research Applications

Chemical Synthesis and Modification

A significant application of compounds similar to N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-2-carboxamide is in chemical synthesis and modification. For example, the synthesis of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, targeting co-activator associated arginine methyltransferase 1 (CARM1), involves the design and synthesis of inhibitors influenced by the nature of the heteroaryl fragment, including thiophene, thiazole, and pyridine-based inhibitors (Allan et al., 2009).

Novel Heterocyclic Compounds Synthesis

Research has also focused on creating novel heterocyclic compounds using structures similar to the one . For instance, a series of heterocyclic compounds were synthesized by reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with various carboxylic acid derivatives, demonstrating the versatility of these compounds in creating new chemical structures with potential biological activities (Patel & Patel, 2015).

Inhibitor Development

These compounds are also utilized in the development of inhibitors for specific biological targets. For instance, substituted benzamides, similar in structure to this compound, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), showcasing their potential in therapeutic applications (Borzilleri et al., 2006).

Synthesis of Biologically Potent Compounds

Research has been conducted on the synthesis of biologically potent compounds like N-(pyridin-2-yl)benzo[d]thiazol-2-amines, highlighting the role of such structures in creating compounds with potential biological significance (Mariappan et al., 2016).

Future Directions

The study of this compound could lead to interesting discoveries in the fields of organic chemistry and medicinal chemistry. For example, it could be used as a starting point for the development of new drugs or as a tool for studying biological systems .

Properties

IUPAC Name

N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4OS/c19-18(20,21)11-5-6-15(22-9-11)25-8-7-12(10-25)23-16(26)17-24-13-3-1-2-4-14(13)27-17/h1-6,9,12H,7-8,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULMCNAQCFHCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NC3=CC=CC=C3S2)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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